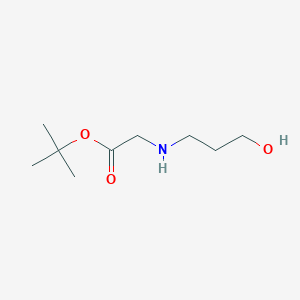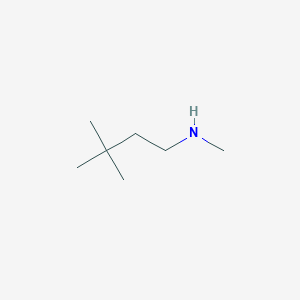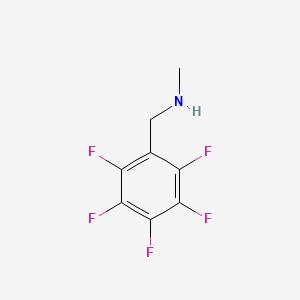![molecular formula C10H14BrNO B7862876 2-[(3-Bromo-benzyl)-methyl-amino]-ethanol](/img/structure/B7862876.png)
2-[(3-Bromo-benzyl)-methyl-amino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromo-benzyl)-methyl-amino]-ethanol is an organic compound characterized by a bromo-substituted benzyl group attached to a secondary amine, which is further connected to an ethanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromo-benzyl)-methyl-amino]-ethanol typically involves the following steps:
Bromination: The starting material, benzylamine, undergoes bromination to introduce the bromo group at the 3-position of the benzene ring.
Methylation: The brominated benzylamine is then methylated to form the N-methylated derivative.
Reduction: The resulting compound is reduced to introduce the ethanol moiety, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Bromo-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to form the corresponding hydroxyl group.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-[(3-Bromo-benzyl)-methyl-amino]-ethanal or 2-[(3-Bromo-benzyl)-methyl-amino]-ethanoic acid.
Reduction: Reduction of the bromo group can yield 2-[(3-Hydroxy-benzyl)-methyl-amino]-ethanol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromo-benzyl)-methyl-amino]-ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(3-Bromo-benzyl)-methyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group enhances the compound's reactivity, allowing it to participate in various biochemical processes. The ethanol moiety can act as a hydrogen bond donor, influencing its binding affinity to biological targets.
Comparison with Similar Compounds
3-Bromo-benzylamine: Lacks the ethanol moiety, resulting in different reactivity and applications.
2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol: Similar structure but with an ethyl group instead of a methyl group, leading to variations in chemical properties.
2-[(3-Chloro-benzyl)-methyl-amino]-ethanol: Similar to the target compound but with a chloro group instead of a bromo group, affecting its reactivity and applications.
Uniqueness: 2-[(3-Bromo-benzyl)-methyl-amino]-ethanol is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its bromo group provides enhanced reactivity compared to similar compounds with different halogens.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOVUGFWLNAHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl[iminobis(acetic acid methyl)] ester](/img/structure/B7862816.png)
![2-[(4-Bromo-benzyl)-methyl-amino]-ethanol](/img/structure/B7862822.png)
![2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862830.png)
![2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862837.png)
![2-[(2-Bromo-benzyl)-methyl-amino]-ethanol](/img/structure/B7862872.png)
![2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol](/img/structure/B7862875.png)
![2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile](/img/structure/B7862879.png)
![tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate](/img/structure/B7862881.png)


amino]-1-ethanol](/img/structure/B7862896.png)
![1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine](/img/structure/B7862905.png)
![2-[Ethyl-(2-fluoro-benzyl)-amino]-ethanol](/img/structure/B7862907.png)
